molecular formula C₂₂H₁₉NO₂ B1145572 5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one CAS No. 847926-44-7

5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one

Cat. No. B1145572
M. Wt: 329.39
InChI Key:
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Description

This compound is a derivative of dibenzo[b,d]azepin-6-one, with a methoxybenzyl group attached at the 5-position . It is a solid substance with a molecular weight of 380.87 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a general method for synthesizing N-acyl-5H-dibenzo[b,d]azepin-7(6H)-one derivatives involves intramolecular Friedel–Crafts acylation . This process leads to the formation of the 5H-dibenzo[b,d]azepin-7(6H)-one nucleus .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H20N2O2.ClH/c1-26-16-12-10-15 (11-13-16)14-24-20-9-5-4-7-18 (20)17-6-2-3-8-19 (17)21 (23)22 (24)25;/h2-13,21H,14,23H2,1H3;1H . This indicates that the compound has a complex structure with multiple rings and functional groups.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 380.87 . The compound should be stored in a refrigerator .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-7H-benzo[d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-25-18-12-10-16(11-13-18)15-23-21-9-5-4-8-20(21)19-7-3-2-6-17(19)14-22(23)24/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBLJPDYDRHLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one

Synthesis routes and methods I

Procedure details

To a solution of 0.82 g (4 mmol) of 5H,7H-dibenzo[b,d]azepin-6-one in 15 ml of dimethylformamide at room temperature 0.20 g (5 mmol) of sodium hydride 55% in oil was added. After stirring for 30 min at room temperature 0.75 g (5 mmol) of p-methoxybenzyl chloride were added and stirring was continued at room temperature for 2 hours. For workup the mixture was distributed between water and ethyl acetate. The organic layer was re-extracted with 1 N hydrochloric acid and the aqueous layers were washed with ethyl acetate. The combined organic layers were dried (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography (hexane/ethyl acetate=1:1) to yield 1.175 g (91%) of 5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one as a colourless oil.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Tetrabutylammonium bromide (0.82 g), potassium hydroxide (1.7 g) and p-methoxybenzylchloride (4.3 g), in that order, were added to a suspension of 5H,7H-dibenzo[b,d]azepin-6-one (5.63 g) in THF (112.5 mL). The reaction mixture was stirred 3 hours at room temperature. Dichloromethane (250 mL) and half-saturated aqueous NaCl (1500 mL) were added. The phases were separated, the organic phase was washed with half-saturated aqueous NaCl (1000 mL) and the aqueous layers were extracted with dichloromethane (150 mL) three times. The combined organic layers were dried (MgSO4), concentrated under reduced pressure and dried under high vacuum affording 5-(4-methoxy-benzyl)-5H,7H-dibenzo[b,d]azepin-6-one (9.5 g, quant.) as a brown oil, which was used in the next step without further purification.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
catalyst
Reaction Step One
Name
Quantity
112.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

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